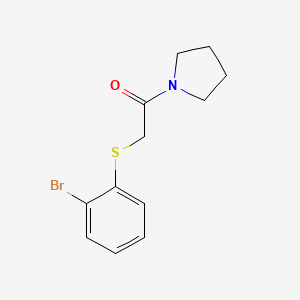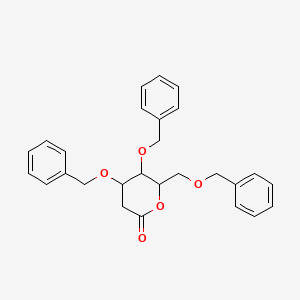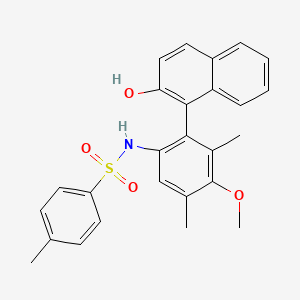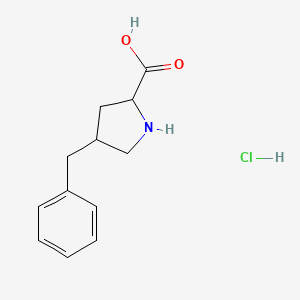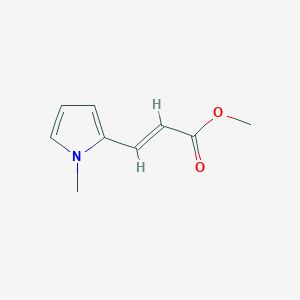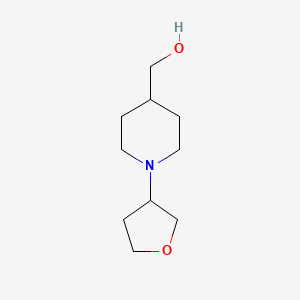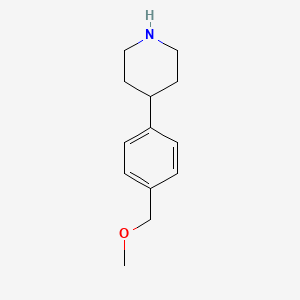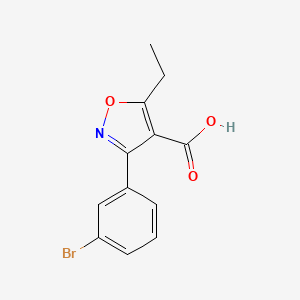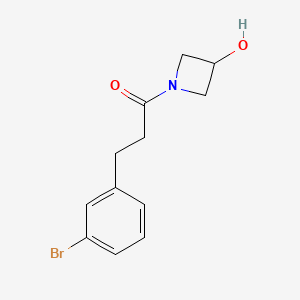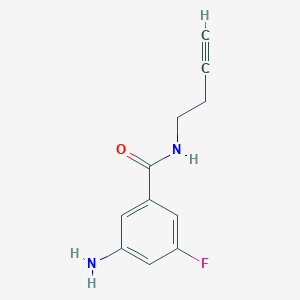
3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of an amino group, a but-3-yn-1-yl group, and a fluorine atom attached to a benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-nitrobenzoic acid, which is converted to 5-fluoro-2-nitrobenzoyl chloride using thionyl chloride.
Amidation: The benzoyl chloride is then reacted with but-3-yn-1-amine in the presence of a base such as triethylamine to form the corresponding amide.
Reduction: The nitro group is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 3-nitro-N-(but-3-yn-1-yl)-5-fluorobenzamide.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the but-3-yn-1-yl group may interact with hydrophobic pockets. The fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-N-(prop-2-yn-1-yl)-5-fluorobenzamide: Similar structure but with a prop-2-yn-1-yl group instead of but-3-yn-1-yl.
3-Amino-N-(but-3-yn-1-yl)-4-fluorobenzamide: Similar structure but with the fluorine atom at the 4-position instead of the 5-position.
3-Amino-N-(but-3-yn-1-yl)-5-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide is unique due to the specific positioning of the fluorine atom and the but-3-yn-1-yl group, which can influence its reactivity and interactions with biological targets. The presence of the fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C11H11FN2O |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
3-amino-N-but-3-ynyl-5-fluorobenzamide |
InChI |
InChI=1S/C11H11FN2O/c1-2-3-4-14-11(15)8-5-9(12)7-10(13)6-8/h1,5-7H,3-4,13H2,(H,14,15) |
InChI-Schlüssel |
ZGCLEYXOJJLJGS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCNC(=O)C1=CC(=CC(=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


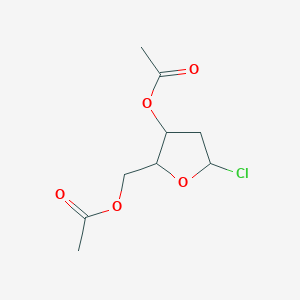
![2-yl)ethyl]-1-naphthalenyl Ester](/img/structure/B15090144.png)
![N-(4'-bromo-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B15090151.png)
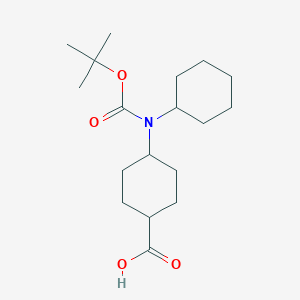
![disodium;6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate](/img/structure/B15090170.png)
